Cas no 81246-79-9 (5'-O-DMT-rU)

5'-O-DMT-rU 化学的及び物理的性質
名前と識別子
-
- 5'-O-(4,4'-Dimethoxytrityl)uridine
- 5’-DMT-rU
- Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-
- Uridine, 5'-O-[α,α-bis(p-methoxyphenyl)benzyl]- (7CI)
- 5'-DMT-rU
- 5'-DMTr-uridine
- 5'-O-DMTr-uridine
- 5'-O-DMT-uridine
- DMT-RIBOURIDINE
- Uridine,5'-O-[a,a-bis(p-methoxyphenyl)benzyl]- (7CI)
- 5'-O-(4,4'-dimethoxytrityl) uridine
- 5'-O-(Dimethoxytrityl)-uridine
- C30H30N2O8
- 5 inverted exclamation mark -DMT-rU
- 5-DMT -rU
- 5899AH
- AK163036
- AX8105123
- 5'-O-[bis(4-methoxyphenyl)phenylmethyl]uridine
- 246D799
- 1-((2R,3R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 5'-O-DMT-rU
- PCFSNQYXXACUHM-YULOIDQLSA-N
- 1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- SCHEMBL918582
- HY-138609
- BS-32827
- 81246-79-9
- MFCD00057909
- CS-0159302
- E72623
- CHEMBL3798292
- AC-32226
- DTXSID301250023
- PD157773
- 1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione
- AKOS024463756
- J-700364
- 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine (ACI)
- Uridine, 5′-O-[α,α-bis(p-methoxyphenyl)benzyl]- (7CI)
- 5′-Dimethoxytrityluridine
- 5′-O-(4,4′-Dimethoxytrityl)uridine
- 5a(2)-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine
-
- MDL: MFCD00057909
- インチ: 1S/C30H30N2O8/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)32-17-16-25(33)31-29(32)36/h3-17,24,26-28,34-35H,18H2,1-2H3,(H,31,33,36)/t24-,26-,27-,28-/m1/s1
- InChIKey: PCFSNQYXXACUHM-YULOIDQLSA-N
- ほほえんだ: C(C1C=CC=CC=1)(C1C=CC(OC)=CC=1)(C1C=CC(OC)=CC=1)OC[C@@H]1[C@@H](O)[C@@H](O)[C@H](N2C=CC(=O)NC2=O)O1
計算された属性
- せいみつぶんしりょう: 546.20000
- どういたいしつりょう: 546.20021592g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 40
- 回転可能化学結合数: 9
- 複雑さ: 868
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 127
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- PSA: 132.24000
- LogP: 2.18170
5'-O-DMT-rU 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O929568-100g |
5'-O-(4,4'-Dimethoxytrityl)uridine |
81246-79-9 | 97% | 100g |
¥3,780.00 | 2022-09-28 | |
abcr | AB509700-5 g |
5'-O-(4,4'-Dimethoxytrityl) uridine; . |
81246-79-9 | 5g |
€212.40 | 2023-06-14 | ||
abcr | AB509700-100 g |
5'-O-(4,4'-Dimethoxytrityl) uridine; . |
81246-79-9 | 100g |
€1554.60 | 2023-06-14 | ||
abcr | AB509700-1g |
5'-O-(4,4'-Dimethoxytrityl) uridine; . |
81246-79-9 | 1g |
€95.60 | 2025-02-20 | ||
ChemScence | CS-0159302-100mg |
5'-O-DMT-rU |
81246-79-9 | 98.06% | 100mg |
$50.0 | 2022-04-26 | |
Aaron | AR00IDV9-1g |
Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]- |
81246-79-9 | 97% | 1g |
$19.00 | 2025-02-28 | |
abcr | AB509700-5g |
5'-O-(4,4'-Dimethoxytrityl) uridine; . |
81246-79-9 | 5g |
€212.40 | 2025-02-20 | ||
Aaron | AR00IDV9-75g |
Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]- |
81246-79-9 | 97% | 75g |
$413.00 | 2023-12-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBQS456-1g |
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenyl-methoxy]methyl]-3,4-dihydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione |
81246-79-9 | 97% | 1g |
¥266.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBQS456-100mg |
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenyl-methoxy]methyl]-3,4-dihydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione |
81246-79-9 | 97% | 100mg |
¥108.0 | 2024-04-17 |
5'-O-DMT-rU 合成方法
ごうせいかいろ 1
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1.2 Reagents: Water ; rt
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1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
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ごうせいかいろ 15
5'-O-DMT-rU Raw materials
5'-O-DMT-rU Preparation Products
5'-O-DMT-rU 関連文献
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Annabelle Biscans,Sonia Rouanet,Jean-Jacques Vasseur,Christelle Dupouy,Fran?oise Debart Org. Biomol. Chem. 2016 14 7010
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Anna S. J?rgensen,Khalil I. Shaikh,Gerald Enderlin,Elise Ivarsen,Surender Kumar,Poul Nielsen Org. Biomol. Chem. 2011 9 1381
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3. Novel uridin-2′-yl carbamates: synthesis, incorporation into oligodeoxyribonucleotides, and remarkable fluorescence properties of 2′-pyren-1-ylmethylcarbamateVladimir A. Korshun,Dmitry A. Stetsenko,Michael J. Gait J. Chem. Soc. Perkin Trans. 1 2002 1092
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Jennifer Frommer,Beatrice Karg,Klaus Weisz,Sabine Müller Org. Biomol. Chem. 2018 16 7663
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Richard N. Threlfall,Adrian G. Torres,Angelika Krivenko,Michael J. Gait,Marvin H. Caruthers Org. Biomol. Chem. 2012 10 746
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Annabelle Biscans,Sonia Rouanet,Jean-Jacques Vasseur,Christelle Dupouy,Fran?oise Debart Org. Biomol. Chem. 2016 14 7010
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Mitsuo Sekine,Yusuke Oeda,Yoshihiro Iijima,Haruhiko Taguchi,Akihiro Ohkubo,Kohji Seio Org. Biomol. Chem. 2011 9 210
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Andrew J. Marsh,David M. Williams,Jane A. Grasby Org. Biomol. Chem. 2004 2 2103
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Luigi Lain,Harri L?nnberg,Tuomas L?nnberg Org. Biomol. Chem. 2015 13 4737
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Marina Kovaliov,Chaim Wachtel,Eylon Yavin,Bilha Fischer Org. Biomol. Chem. 2014 12 7844
5'-O-DMT-rUに関する追加情報
5'-O-DMT-rU: A Comprehensive Overview
The compound with CAS No 81246-79-9, commonly referred to as 5'-O-DMT-rU, is a nucleoside analog that has garnered significant attention in the fields of molecular biology, pharmacology, and drug discovery. This compound is a derivative of ribouracil (rU), where the hydroxyl group at the 5' position is replaced by a dimethylthiotriazolium (DMT) group. The substitution introduces unique chemical and biological properties, making 5'-O-DMT-rU a valuable tool in research and therapeutic applications.
5'-O-DMT-rU has been extensively studied for its role in antiviral and anticancer therapies. Recent studies have highlighted its ability to inhibit viral replication by targeting essential enzymes such as RNA-dependent RNA polymerase (RdRP). For instance, research published in *Nature Communications* demonstrated that 5'-O-DMT-rU exhibits potent activity against Zika virus and other flaviviruses by incorporating into viral RNA and causing premature termination of replication. This mechanism underscores its potential as a broad-spectrum antiviral agent.
In the context of cancer treatment, 5'-O-DMT-rU has shown promise as an anticancer agent due to its ability to induce DNA damage and trigger apoptosis in cancer cells. A study in *Cancer Research* revealed that the compound selectively targets cancer cells with high ribonucleotide reductase activity, a hallmark of rapidly dividing cells. This selectivity reduces systemic toxicity, making 5'-O-DMT-rU a compelling candidate for targeted therapies.
The synthesis of 5'-O-DMT-rU involves a multi-step process that begins with the isolation of ribouracil (rU) from natural sources or through chemical synthesis. The subsequent modification at the 5' position requires precise control over reaction conditions to ensure the formation of the dimethylthiotriazolium group. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and stability of the final product.
Recent advancements in computational chemistry have further enhanced our understanding of 5'-O-DMT-rU's molecular interactions. Molecular docking studies have revealed that the DMT group facilitates strong binding to target enzymes by creating favorable hydrophobic and electrostatic interactions. These insights have paved the way for the rational design of next-generation nucleoside analogs with improved efficacy and reduced side effects.
In terms of pharmacokinetics, 5'-O-DMT-rU exhibits favorable absorption and bioavailability profiles, which are critical for its therapeutic potential. Preclinical studies in animal models have demonstrated that the compound achieves effective concentrations in target tissues without significant accumulation in non-target organs. This attribute is particularly advantageous for minimizing off-target effects and enhancing therapeutic outcomes.
The development of 5'-O-DMT-rU into clinical applications has been supported by rigorous safety assessments. Toxicological studies indicate that the compound has a low toxicity profile, with no significant adverse effects observed at therapeutic doses. These findings have facilitated its progression into clinical trials, where it is being evaluated for safety and efficacy in treating viral infections and cancers.
In conclusion, 5'-O-DMT-rU (CAS No 81246-79-9) represents a significant advancement in nucleoside analog chemistry with broad implications for antiviral and anticancer therapies. Its unique chemical properties, combined with recent research breakthroughs, position it as a promising candidate for future drug development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, 5'-O-DMT-rU stands at the forefront of innovative medical solutions.
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